molecular formula C12H13FN4O5 B1207778 Tegafur-Uracil CAS No. 74578-38-4

Tegafur-Uracil

Cat. No.: B1207778
CAS No.: 74578-38-4
M. Wt: 312.25 g/mol
InChI Key: DHMYGZIEILLVNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tegafur is synthesized from 5-fluorouracil (5-FU) through a series of chemical reactions. The process involves the conversion of 5-FU to its tetrahydrofuryl derivative . Uracil is a naturally occurring pyrimidine base that can be synthesized through various methods, including the Biginelli reaction .

Industrial Production Methods

The industrial production of tegafur-uracil involves the combination of tegafur and uracil in a specific molar ratio. The process ensures the stability and bioavailability of the compound . The production methods are designed to maintain high purity and consistency in the final product.

Properties

Key on ui mechanism of action

The generation of this combo was conceived under the reported activation by the transformation of tegafur to 5-fluorouracil. These findings have convened with results that suggested that the degradation of 5-fluorouracil can be depressed by the addition of uracil. Uracil competitively inhibits the catabolic action of dihydropyrimidine dehydrogenase. This combined activity allows a significant increase in blood and tissue 5-fluorouracil levels by inhibiting its first-pass hepatic metabolism. The active metabolites of tegafur inhibit the enzyme thymidylate synthase (5-fluoro-deoxyuridine-monophosphate) and intercalate into RNA (5-fluorouridine-triphosphate).

CAS No.

74578-38-4

Molecular Formula

C12H13FN4O5

Molecular Weight

312.25 g/mol

IUPAC Name

5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione;1H-pyrimidine-2,4-dione

InChI

InChI=1S/C8H9FN2O3.C4H4N2O2/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12;7-3-1-2-5-4(8)6-3/h4,6H,1-3H2,(H,10,12,13);1-2H,(H2,5,6,7,8)

InChI Key

DHMYGZIEILLVNR-UHFFFAOYSA-N

SMILES

C1CC(OC1)N2C=C(C(=O)NC2=O)F.C1=CNC(=O)NC1=O

Canonical SMILES

C1CC(OC1)N2C=C(C(=O)NC2=O)F.C1=CNC(=O)NC1=O

Key on ui other cas no.

74578-38-4

Synonyms

ORZEL drug
UFT(R) drug
UFTR drug

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tegafur-Uracil
Reactant of Route 2
Reactant of Route 2
Tegafur-Uracil
Reactant of Route 3
Tegafur-Uracil
Reactant of Route 4
Tegafur-Uracil
Reactant of Route 5
Tegafur-Uracil
Reactant of Route 6
Tegafur-Uracil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.